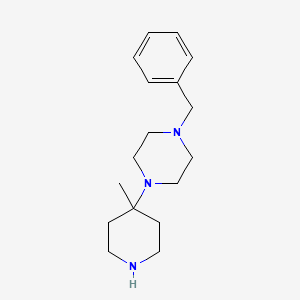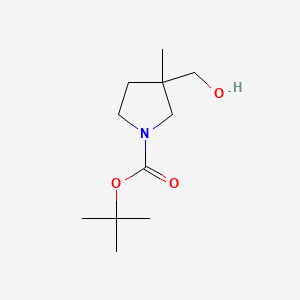
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound. It is stored at room temperature and has a viscous physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate has been disclosed . This method involves reacting cyclohexane-1,3-dicarboxylic acid and di-tert-butyl dicarbonate under the catalysis of alkali to generate 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. The 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid is then reduced at a controlled temperature to obtain the tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate .Aplicaciones Científicas De Investigación
Structural Analysis
The title ester, closely related to tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, has been studied for its structural properties. The six-membered ring adopts a distorted half-chair configuration, with hydrogen bonds formed between the OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Applications
This compound is a key intermediate in the synthesis of various products. For example, it has been used in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle, catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014). Additionally, it is used in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550 (Chen Xin-zhi, 2011).
Chemical Transformations and Derivatives
Various studies have explored the chemical transformations and derivatives of related compounds. For instance, the tert-butyloxycarbonyl (Boc) group migration in a related compound has been reported, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Also, the compound has been used in the synthesis of chiral 1-tert-butyl-6-fluoronaphthyridone-3- carboxylic acids, demonstrating the importance of stereochemistry for maintaining activity (Di Cesare et al., 1992).
Enzymatic Reactions
The compound has also been used in enzyme-catalyzed kinetic resolutions, indicating its potential in asymmetric synthesis. Enzyme optimization resulted in new resolution methods with high enantioselectivity (Faigl et al., 2013).
Industrial Scale Synthesis
Efficient and scalable synthesis routes have been developed for enantiomerically pure derivatives of this compound, highlighting its importance in pharmaceutical production (Maton et al., 2010).
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHAHKCMUUEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
CAS RN |
1263506-20-2 |
Source


|
| Record name | 1-Boc-3-methylpyrrolidine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


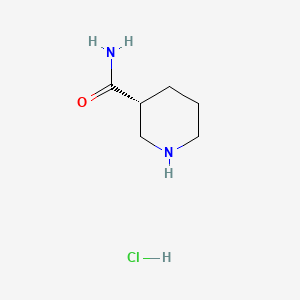
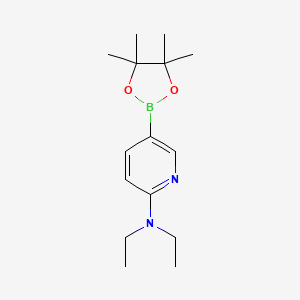
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)
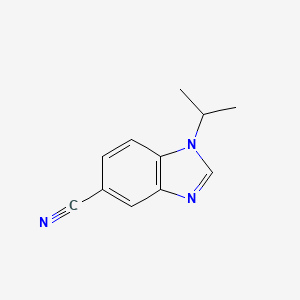
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)
![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)
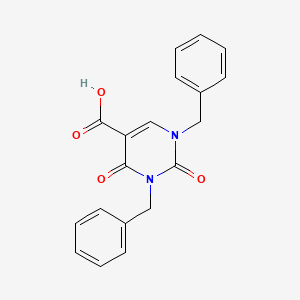
![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

